2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 2,4-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,4-dimethylphenyl)acetamide. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethylphenyl)acetamide
- 2-chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide
Uniqueness
2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H13ClN2O3 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-6-14(10(2)7-9)17-15(19)12-5-4-11(18(20)21)8-13(12)16/h3-8H,1-2H3,(H,17,19) |
InChI Key |
DGQMSDOGVFAKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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